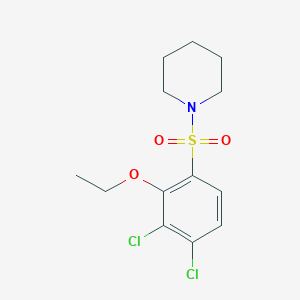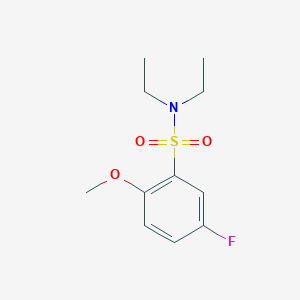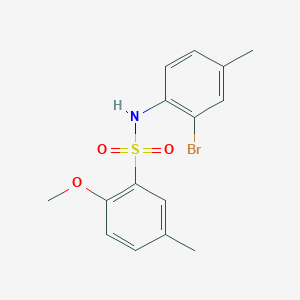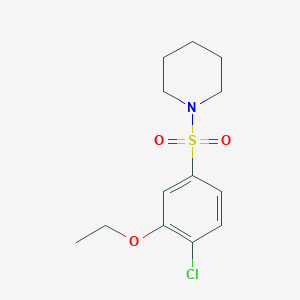![molecular formula C20H23ClN2O2S B288672 N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B288672.png)
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide, also known as TCS 2312, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 works by inhibiting the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in a variety of cancer cells. This inhibition leads to a decrease in the production of intracellular pH, which in turn leads to a decrease in the proliferation and survival of cancer cells.
Biochemical and Physiological Effects
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 has been shown to have a number of biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis (programmed cell death), and the reduction of inflammation. It has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 in lab experiments is its high potency, which allows for the use of lower concentrations. Additionally, it has a relatively low toxicity profile, which makes it a safer alternative to other chemotherapeutic agents. However, one limitation is that it is not water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
For research include the development of more water-soluble derivatives, investigation into its neuroprotective effects, and the potential use in combination with other chemotherapeutic agents.
Métodos De Síntesis
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 can be synthesized using a multi-step process that involves the reaction of 7-chloro-2-methyl-1H-indole with ethylene oxide, followed by the reaction with 2,3,4-trimethylbenzenesulfonyl chloride. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide 2312 has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C20H23ClN2O2S |
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H23ClN2O2S/c1-12-8-9-19(14(3)13(12)2)26(24,25)22-11-10-16-15(4)23-20-17(16)6-5-7-18(20)21/h5-9,22-23H,10-11H2,1-4H3 |
Clave InChI |
UQNRTKDPUGAESG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C)C |
SMILES canónico |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=CC=C3Cl)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)



![5-{[4-(2,5-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288639.png)
![5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
![5-{[4-(3,4-dimethylphenyl)-1-piperazinyl]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288641.png)

![6,8-dibromo-N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B288647.png)
